

# salicylamide solvent selection for crystallization

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## Compound Focus: Salicylamide

CAS No.: 65-45-2

Cat. No.: S542338

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## Solvent Performance & Selection

This table summarizes the solubility of **salicylamide** in various neat solvents at 298.15 K, which is a primary consideration for crystallization [1].

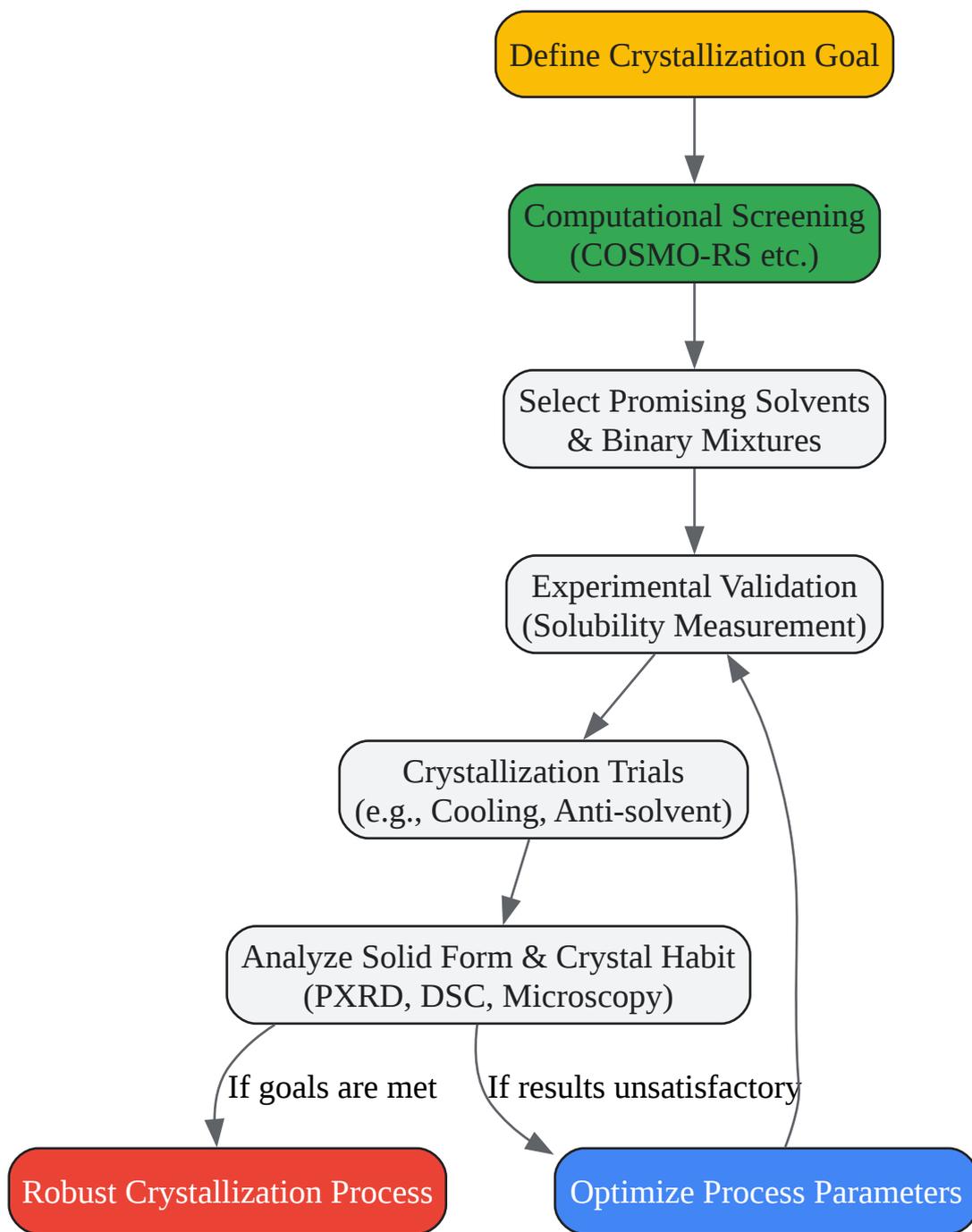
Solvent Name	Solvent Type	Solubility (mole fraction)	Key Characteristics & Notes
4-Formylmorpholine (4FM)	Dipolar aprotic	~0.06 (est. from graph)	Identified as an effective, greener alternative to DMSO/DMF [1].
Dimethyl Sulfoxide (DMSO)	Dipolar aprotic	0.060	High solubilizing power; common pharmaceutical solvent [1].
N,N-Dimethylformamide (DMF)	Dipolar aprotic	0.055	High solubilizing power; common pharmaceutical solvent [1].
Acetonitrile	Dipolar aprotic	0.016	Moderate solubility [1].
Acetone	Dipolar aprotic	0.014	Used in crystal growth studies; produces rectangular plate crystals [2].

Solvent Name	Solvent Type	Solubility (mole fraction)	Key Characteristics & Notes
Methanol	Polar protic	0.011	Used in crystal growth studies; produces rectangular plate crystals [2].
Ethyl Acetate	Polar aprotic	0.007	Produces irregular hexagonal plates due to solvent adsorption on specific crystal faces [2].
Ethanol	Polar protic	0.005	Low solubility [1].
1-Propanol	Polar protic	0.003	Low solubility [1].
Water	Polar protic	< 0.001	Very low solubility; often used as an anti-solvent [1].

For **binary aqueous mixtures**, a notable **synergistic effect** occurs. The solubility of **salicylamide** in water-4FM mixtures can be higher than in either pure solvent, peaking around a 0.6 mole fraction of 4FM [1]. This behavior makes such mixtures excellent candidates for solvent/anti-solvent crystallization.

## Solvent Selection Workflow

The process of selecting and optimizing a solvent for crystallization can be guided by the following workflow, which integrates computational and experimental approaches [1]:



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## Troubleshooting Common Crystal Habit Issues

**Issue: Unexpected or Irregular Crystal Shape**

- **Problem:** Crystals grown in ethyl acetate form **irregular hexagonal plates**, unlike the rectangular plates obtained from acetone, acetonitrile, or methanol [2].
- **Root Cause:** The change in habit is caused by the **differential adsorption** of solvent molecules. Ethyl acetate adsorbs more strongly onto certain crystal faces (like the {001} and {011} facets), stunting their growth and changing the final crystal shape [2].
- **Solution:**
  - **Characterize the Solid:** Use Powder X-ray Diffraction (PXRD) to confirm it is the correct polymorph and not a new solid form [2].
  - **Index the Faces:** Use a combination of **interfacial angle measurements** and **preferred orientation P-XRD** to accurately identify the crystal faces present [2].
  - **Switch Solvents:** If a particular habit is desired, select a solvent from the table above that yields the expected morphology, such as acetone or methanol [2].

## Methodology Highlights

- **Computational Screening:** Using methods like **COSMO-RS** to predict solubility and solute-solvent affinity from the molecular structure is an efficient first step for rational solvent selection [1].
- **Droplet Evaporative Crystallization (DEC):** This is a fast and efficient technique useful for initial cocrystal screening when trying to improve API properties [3].
- **Co-crystallization: Salicylamide** has a high propensity to form cocrystals with aromatic carboxylic acids (e.g., aspirin, salicylic acid). This is a viable strategy to alter and improve physicochemical properties like solubility and stability [3].

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## References

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